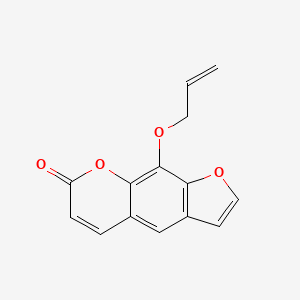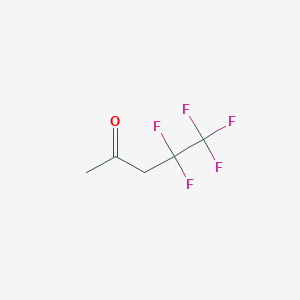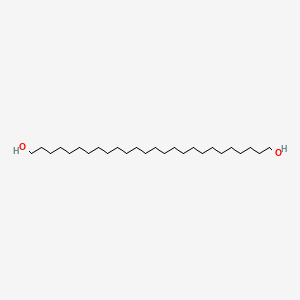
1,26-Hexacosanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,26-Hexacosanediol is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. This compound is characterized by its long carbon chain and the presence of two hydroxyl groups at the first and twenty-sixth positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,26-Hexacosanediol can be synthesized through various methods, including the reduction of long-chain fatty acids or esters. One common method involves the hydrogenation of hexacosanoic acid or its derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the large-scale hydrogenation of hexacosanoic acid or its esters. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,26-Hexacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic acid or hexacosanone.
Reduction: Hexacosane.
Substitution: Various substituted hexacosanediol derivatives.
Applications De Recherche Scientifique
1,26-Hexacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of 1,26-Hexacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,24-Tetracosanediol
- 1,28-Octacosanediol
- 1,30-Triacontanediol
Comparison
1,26-Hexacosanediol is unique due to its specific chain length and the position of its hydroxyl groups. Compared to 1,24-Tetracosanediol and 1,28-Octacosanediol, it has a longer carbon chain, which can influence its physical properties and reactivity. The specific positioning of the hydroxyl groups also affects its chemical behavior and interactions with other molecules .
Propriétés
Numéro CAS |
15541-01-2 |
|---|---|
Formule moléculaire |
C26H54O2 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
hexacosane-1,26-diol |
InChI |
InChI=1S/C26H54O2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h27-28H,1-26H2 |
Clé InChI |
IDELJCANVIPGPV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCO)CCCCCCCCCCCCO |
melting_point |
110.5 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)
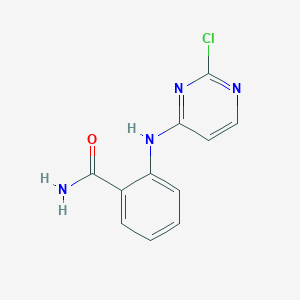
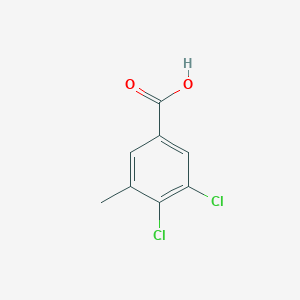

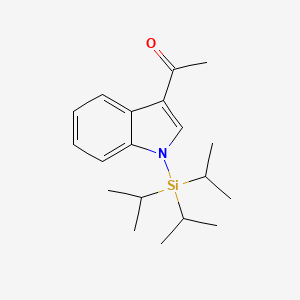
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)
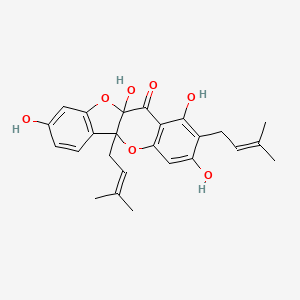
![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)


